molecular formula C8H13NOS B055405 2-Methyl-1-(2-thioxopyrrolidin-1-yl)propan-1-one CAS No. 121003-08-5

2-Methyl-1-(2-thioxopyrrolidin-1-yl)propan-1-one

Cat. No.: B055405
CAS No.: 121003-08-5
M. Wt: 171.26 g/mol
InChI Key: DYGSTHUMFIIDIH-UHFFFAOYSA-N
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Description

MK-1439, also known as doravirine, is a novel non-nucleoside reverse transcriptase inhibitor. It is primarily used in the treatment of human immunodeficiency virus type-1 (HIV-1) infection. Doravirine has shown improved efficacy, pharmacokinetics, and safety profiles compared to other non-nucleoside reverse transcriptase inhibitors .

Preparation Methods

The synthesis of MK-1439 involves multiple steps, including the formation of key intermediates and their subsequent reactions to form the final product. The industrial production of doravirine typically involves the following steps:

Chemical Reactions Analysis

MK-1439 undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Doravirine has a wide range of scientific research applications, including:

Mechanism of Action

Doravirine exerts its effects by inhibiting the reverse transcriptase enzyme of HIV-1. This enzyme is crucial for the replication of the virus, and by inhibiting it, doravirine prevents the virus from multiplying. The molecular targets of doravirine include specific binding sites on the reverse transcriptase enzyme, which it binds to and inhibits .

Comparison with Similar Compounds

Doravirine is compared with other non-nucleoside reverse transcriptase inhibitors such as efavirenz, etravirine, and rilpivirine. It has shown superior efficacy and a better resistance profile compared to efavirenz and is comparable to etravirine and rilpivirine. Doravirine is unique in its ability to retain activity against certain resistant strains of HIV-1, making it a valuable addition to the arsenal of antiretroviral therapies .

Similar compounds include:

  • Efavirenz
  • Etravirine
  • Rilpivirine

These compounds share a similar mechanism of action but differ in their efficacy, resistance profiles, and side effects.

Properties

CAS No.

121003-08-5

Molecular Formula

C8H13NOS

Molecular Weight

171.26 g/mol

IUPAC Name

2-methyl-1-(2-sulfanylidenepyrrolidin-1-yl)propan-1-one

InChI

InChI=1S/C8H13NOS/c1-6(2)8(10)9-5-3-4-7(9)11/h6H,3-5H2,1-2H3

InChI Key

DYGSTHUMFIIDIH-UHFFFAOYSA-N

SMILES

CC(C)C(=O)N1CCCC1=S

Canonical SMILES

CC(C)C(=O)N1CCCC1=S

Synonyms

2-Pyrrolidinethione, 1-(2-methyl-1-oxopropyl)- (9CI)

Origin of Product

United States

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